molecular formula C17H22N6O2S B12149271 4-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzamide

4-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzamide

Cat. No.: B12149271
M. Wt: 374.5 g/mol
InChI Key: HDJWJEZNTNJMJE-UHFFFAOYSA-N
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Description

4-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzamide is a complex organic compound that features a triazole ring, a cyclohexyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions.

    Formation of the Sulfanyl Acetyl Intermediate: This involves the reaction of the triazole derivative with thioacetic acid.

    Coupling with Benzamide: The final step involves coupling the sulfanyl acetyl intermediate with benzamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or room temperature.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Various substituted benzamide or triazole derivatives.

Scientific Research Applications

4-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune responses, depending on its specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
  • 4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl sulfanyl acetyl amino benzamide

Uniqueness

4-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzamide is unique due to the combination of its structural features, which include the triazole ring, cyclohexyl group, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H22N6O2S

Molecular Weight

374.5 g/mol

IUPAC Name

4-[[2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C17H22N6O2S/c18-15(25)11-6-8-13(9-7-11)20-14(24)10-26-17-22-21-16(23(17)19)12-4-2-1-3-5-12/h6-9,12H,1-5,10,19H2,(H2,18,25)(H,20,24)

InChI Key

HDJWJEZNTNJMJE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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